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Compound of Interest

Compound Name: 1-Oxa-8-azaspiro[4.5]decane

Cat. No.: B089799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The azaspirocyclic scaffold is a privileged structure in modern medicinal chemistry, prized for

its three-dimensional character that can impart improved physicochemical properties, metabolic

stability, and target selectivity. However, like all small molecules, azaspiro compounds are not

immune to off-target interactions, which can lead to unforeseen side effects or provide

opportunities for drug repurposing. This technical guide provides an in-depth overview of the

off-target binding profile of various azaspiro compounds, details the experimental

methodologies used for their assessment, and visualizes the key concepts and workflows

involved.

Understanding Off-Target Binding
Off-target binding occurs when a drug molecule interacts with proteins other than its intended

therapeutic target. These unintended interactions can lead to a range of outcomes, from

adverse drug reactions (ADRs) to beneficial polypharmacology. Early and comprehensive

assessment of a compound's off-target profile is a critical step in drug discovery and

development to mitigate safety risks and better understand its overall biological activity.
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The off-target activity of azaspiro compounds is diverse and dependent on the specific scaffold

and its substitutions. Below are summaries of the off-target binding profiles for several classes

of azaspiro compounds, with a focus on quantitative data.

Azaspirodecanediones (Azapirones)
This class of anxiolytics and antidepressants, which includes well-known drugs like buspirone,

gepirone, and tandospirone, primarily targets the serotonin 5-HT1A receptor. However, they

and their metabolites exhibit significant off-target activities.

Table 1: Off-Target Binding Affinities (Ki, nM) of Azapirone Drugs
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Target Buspirone Gepirone Tandospirone
1-(2-
pyrimidinyl)pip
erazine (1-PP)a

Primary Target

5-HT1A 10-40 - 27
414 (Partial

Agonist)

Off-Targets

Dopamine D2 480 Negligible 1,700 >10,000

Dopamine D3 Weak antagonist - >10,000 >10,000

Dopamine D4 Weak antagonist - >10,000 >10,000

α1-Adrenergic 550 - 1,600 -

α2-Adrenergic 5,200 - 1,900
7.3-40

(Antagonist)

5-HT2A 1,100 - 1,300 -

5-HT2C - - 2,600 -

5-HT1B >100,000 - >100,000 -

5-HT1D >100,000 - - -

β-Adrenergic >100,000 - >100,000 -

Muscarinic ACh >100,000 - >100,000 -

a 1-PP is a common active metabolite of many azapirone drugs.[1] Data compiled from multiple

sources.[1][2][3]

The off-target profile of the azapirones highlights the importance of considering metabolite

activity. The metabolite 1-PP, for instance, is a potent α2-adrenergic receptor antagonist, an

activity not prominent in the parent compounds.[1] This off-target activity can contribute to the

overall pharmacological effect and potential side effects of the drug.
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Azaspiro[3.3]heptane Derivatives
The rigid azaspiro[3.3]heptane scaffold has been explored as a bioisostere for piperidine and

other cyclic amines to improve properties like aqueous solubility. Replacing the piperazine ring

in the PARP inhibitor olaparib with a 2,6-diazaspiro[3.3]heptane has been shown to improve

target selectivity and reduce off-mechanism cytotoxicity.[4] While comprehensive off-target

panels for many novel azaspiro[3.3]heptane derivatives are not publicly available, their unique

geometry suggests they may offer distinct selectivity profiles compared to their six-membered

ring counterparts.

1,3,8-Triazaspiro[4.5]decane Derivatives
Certain derivatives of this scaffold have been identified as inhibitors of the mitochondrial

permeability transition pore (mPTP) by targeting the c subunit of the F1/FO-ATP synthase.

Studies on these compounds have indicated a lack of off-target effects at the cellular and

mitochondrial levels, preserving mitochondrial ATP content despite their interaction with the

ATP synthase complex.[3][5] This suggests a high degree of selectivity for their intended target.

Experimental Protocols for Off-Target Profiling
A variety of in vitro assays are employed to determine the off-target binding profile of a

compound. These are often conducted by specialized contract research organizations (CROs)

that offer standardized safety pharmacology panels.

Safety Pharmacology Screening Panels
Pharmaceutical companies and CROs utilize panels of in vitro assays to screen compounds

against a broad range of targets known to be associated with adverse drug reactions. Two

common examples are the Eurofins SafetyScreen44™ Panel and the Reaction Biology

InVEST™ Panel.[1][2][6][7][8][9][10]

Table 2: Representative Targets in a Safety Pharmacology Panel (e.g., SafetyScreen44™)
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Target Class Representative Targets

GPCRs

Adenosine (A2A), Adrenergic (α1A, α2A, β1,

β2), Cannabinoid (CB1, CB2), Dopamine (D1,

D2S), Histamine (H1, H2), Muscarinic (M1, M2,

M3), Opioid (δ, κ, μ), Serotonin (5-HT1A, 5-

HT1B, 5-HT2A, 5-HT2B)

Ion Channels

Ca2+ Channel (L-type), K+ Channels (hERG,

Kv), Na+ Channel (Site 2), GABAA

(Benzodiazepine site), NMDA

Transporters

Dopamine Transporter (DAT), Norepinephrine

Transporter (NET), Serotonin Transporter

(SERT)

Enzymes

Acetylcholinesterase (AChE), COX-1, COX-2,

Monoamine Oxidase A (MAO-A),

Phosphodiesterases (PDE3A, PDE4D2)

Kinases Lck

Nuclear Receptors
Androgen Receptor (AR), Glucocorticoid

Receptor (GR)

This is a representative list and may not be

exhaustive.[9]

Detailed Protocol: Competitive Radioligand Binding
Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for

a specific receptor. The following is a detailed protocol for a competitive binding assay using a

filtration method.

Objective: To determine the binding affinity (Ki) of an azaspiro test compound for a specific off-

target receptor.

Materials:
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Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target

receptor (e.g., [3H]-spiperone for D2 receptors).

Test Compound: Azaspiro compound of interest, dissolved in a suitable solvent (e.g.,

DMSO).

Assay Buffer: Buffer optimized for the specific receptor binding (e.g., 50 mM Tris-HCl, 120

mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

Wash Buffer: Ice-cold assay buffer.

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target

receptor.

96-well Filter Plates: Glass fiber filters pre-treated to reduce non-specific binding (e.g., with

0.5% polyethyleneimine).

Scintillation Fluid.

Microplate Scintillation Counter.

Procedure:

Preparation of Reagents:

Thaw the receptor membrane preparation on ice and resuspend it in ice-cold assay buffer

to a predetermined protein concentration.

Prepare serial dilutions of the azaspiro test compound in assay buffer. A typical

concentration range would span several orders of magnitude (e.g., 0.1 nM to 10 µM).

Prepare the radioligand solution in assay buffer at a fixed concentration, typically at or

below its Kd value for the receptor.

Prepare the non-specific binding control solution at a high concentration (e.g., 10 µM of

unlabeled haloperidol for D2 receptors).
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Assay Setup (in a 96-well plate):

Total Binding Wells: Add assay buffer, radioligand solution, and receptor membrane

suspension.

Non-specific Binding Wells: Add the non-specific binding control solution, radioligand

solution, and receptor membrane suspension.

Competition Wells: Add the different dilutions of the azaspiro test compound, radioligand

solution, and receptor membrane suspension.

Each condition should be performed in duplicate or triplicate.

Incubation:

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a

sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes). The plate

may be gently agitated during incubation.

Filtration and Washing:

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

This separates the receptor-bound radioligand (trapped on the filter) from the unbound

radioligand (in the filtrate).

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound

radioligand. The number and volume of washes should be optimized for each assay.

Detection:

Dry the filter plate.

Add scintillation fluid to each well.

Count the radioactivity in each well using a microplate scintillation counter. The counts per

minute (CPM) are proportional to the amount of bound radioligand.

Data Analysis:
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Calculate Specific Binding: For each concentration of the test compound, subtract the

average CPM from the non-specific binding wells from the CPM of the total binding and

competition wells.

Generate a Dose-Response Curve: Plot the specific binding (as a percentage of the

control binding without the competitor) against the logarithm of the test compound

concentration.

Determine the IC50: Fit the data to a sigmoidal dose-response curve to determine the

IC50 value, which is the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand.

Calculate the Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd

is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the workflows for off-target screening and data analysis.
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Workflow for Competitive Radioligand Binding Assay.
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Logical flow of data analysis in a competitive binding assay.

Signaling Pathways
The off-target effects of azapirones can be understood by examining their interactions with

various signaling pathways. The diagram below illustrates the on-target 5-HT1A pathway and a

key off-target pathway involving the α2-adrenergic receptor.
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(1-PP) α2-Adrenergic ReceptorAntagonist Gi/o Protein

Blocks
Norepinephrine Adenylyl Cyclase

(Inhibition)
[cAMP] ↓

Potential Side Effects
(e.g., Dizziness)

Click to download full resolution via product page

On-target and off-target signaling of azapirones.

Conclusion
The off-target binding profile of azaspiro compounds is a critical aspect of their preclinical

characterization. A thorough understanding of these interactions, facilitated by systematic

screening using in vitro safety pharmacology panels and detailed mechanistic studies like

radioligand binding assays, is essential for the development of safe and effective therapeutics.

The inherent structural diversity of azaspiro scaffolds presents both challenges and

opportunities in medicinal chemistry, with the potential to fine-tune selectivity and discover

novel polypharmacological agents. This guide provides a foundational understanding for

researchers to navigate the complexities of the off-target pharmacology of this important class

of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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